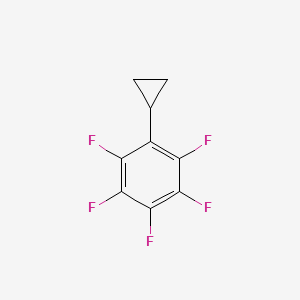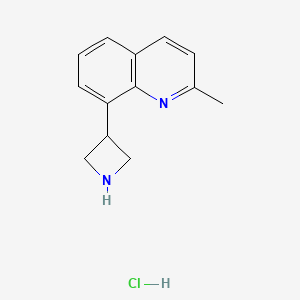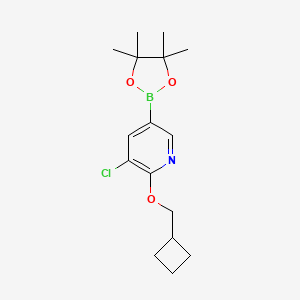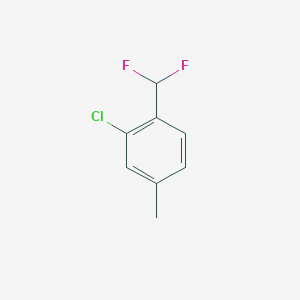
3'-Bromo-5'-fluoro-4'-hydroxyacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Bromo-5’-fluoro-4’-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol It is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the aromatic ring
Vorbereitungsmethoden
The synthesis of 3’-Bromo-5’-fluoro-4’-hydroxyacetophenone typically involves the bromination and fluorination of hydroxyacetophenone derivatives. One common method includes the selective bromination of hydroxyacetophenone using bromine in acetic acid or chloroform . The fluorination step can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3’-Bromo-5’-fluoro-4’-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group using suitable reagents.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids under palladium catalysis.
Wissenschaftliche Forschungsanwendungen
3’-Bromo-5’-fluoro-4’-hydroxyacetophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Material Science: The compound can be used in the preparation of functional materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3’-Bromo-5’-fluoro-4’-hydroxyacetophenone depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with cellular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3’-Bromo-5’-fluoro-4’-hydroxyacetophenone can be compared with other halogenated hydroxyacetophenones:
2-Bromo-4-hydroxyacetophenone: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
3,5-Dibromo-4-hydroxyacetophenone: Contains two bromine atoms instead of one bromine and one fluorine, leading to different chemical properties and applications.
3’-Bromo-4’-fluoroacetophenone:
These comparisons highlight the unique combination of functional groups in 3’-Bromo-5’-fluoro-4’-hydroxyacetophenone, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H6BrFO2 |
|---|---|
Molekulargewicht |
233.03 g/mol |
IUPAC-Name |
1-(3-bromo-5-fluoro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3 |
InChI-Schlüssel |
FCSQMDFCEHVHKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


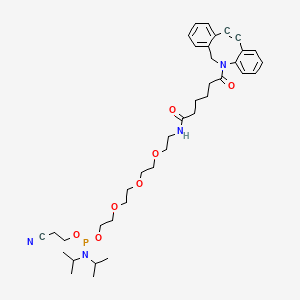
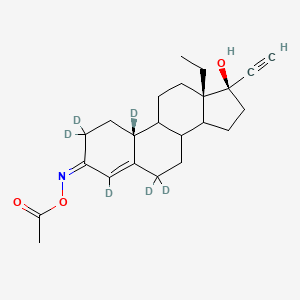

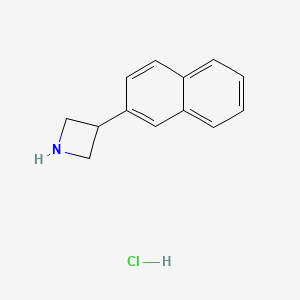
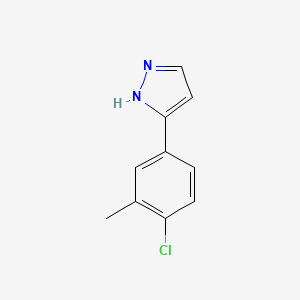
![3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylbutanamide](/img/structure/B15339259.png)
![{hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol](/img/structure/B15339266.png)
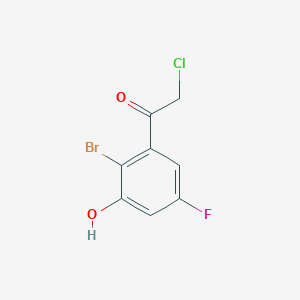
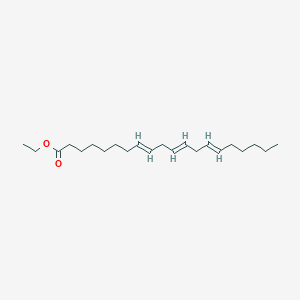
![6-(Benzo-[B]-furan-2-YL)-3-hydroxy-4-(trifluoromethyl)pyridazine](/img/structure/B15339275.png)
